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Cis-3,5-Piperidinedicarboxylic acid Documentation Hub

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  • Product: Cis-3,5-Piperidinedicarboxylic acid
  • CAS: 876367-84-9

Core Science & Biosynthesis

Foundational

Stereochemical Architecture of 3,5-Piperidinedicarboxylic Acid: A Technical Guide

This is a comprehensive technical guide on the stereochemistry, synthesis, and characterization of 3,5-piperidinedicarboxylic acid (3,5-PDC) isomers.[1] Content Type: Technical Whitepaper Audience: Medicinal Chemists, St...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on the stereochemistry, synthesis, and characterization of 3,5-piperidinedicarboxylic acid (3,5-PDC) isomers.[1]

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists[1]

Executive Summary

3,5-Piperidinedicarboxylic acid (3,5-PDC) represents a privileged scaffold in medicinal chemistry, serving as a conformationally restricted analogue of glutamate.[1] Its structural rigidity allows for the precise interrogation of excitatory amino acid transporters (EAATs) and N-methyl-D-aspartate (NMDA) receptors.[1] However, the utility of 3,5-PDC is strictly governed by its stereochemistry.[1] This guide dissects the isomeric landscape of 3,5-PDC, detailing the thermodynamic differentiation between cis (meso) and trans (racemic) forms, and provides validated protocols for their synthesis and analytical resolution.

Structural Analysis & Stereochemical Landscape

The 3,5-PDC scaffold contains two chiral centers at the C3 and C5 positions.[2] Because the nitrogen atom allows for rapid pyramidal inversion (unless substituted with a bulky group), the stereochemical analysis focuses on the relative configuration of the carboxylic acid moieties.

The Isomeric Hierarchy

The molecule exists as two distinct diastereomers:

  • Cis-Isomer (Meso): The carboxylic acid groups are on the same side of the piperidine ring. This molecule possesses an internal plane of symmetry (

    
    ) passing through the nitrogen and C4, rendering it achiral (meso).
    
    • Configuration: (3R, 5S).

  • Trans-Isomer (Racemic): The carboxylic acid groups are on opposite sides.[1] This form lacks a plane of symmetry and exists as a pair of enantiomers.[3]

    • Configuration: (3R, 5R) and (3S, 5S).[1][4]

Conformational Analysis (The Chair Flip)

The biological activity and stability of these isomers are dictated by their preferred chair conformations.

  • Cis-3,5-PDC (Thermodynamic Product): The cis isomer can adopt two chair conformations:[1]

    • Diequatorial (ee): Both carboxylic acid groups are equatorial.[1] This is the global energy minimum due to minimized 1,3-diaxial interactions.[1]

    • Diaxial (aa): Both groups are axial.[1] Highly unfavorable.[1]

    • Result: The cis isomer is conformationally locked in the diequatorial form, making it structurally rigid and thermodynamically stable.

  • Trans-3,5-PDC (Kinetic/Less Stable): The trans isomer inevitably places one group equatorial and the other axial (

    
    ).
    
    • Ring flipping converts one

      
       form to an identical 
      
      
      
      form (degenerate equilibrium).[1]
    • Result: The trans isomer possesses higher internal energy than the cis isomer due to the requisite axial substituent.

Stereochemistry cluster_Isomers Stereoisomeric Outcomes Precursor 3,5-Pyridinedicarboxylic Acid (Dinicotinic Acid) Reduction Catalytic Hydrogenation (PtO2 / H2) Precursor->Reduction + 6H Cis CIS-Isomer (Meso) (3R, 5S) Conformation: Diequatorial (Major) Reduction->Cis Syn-Addition (Thermodynamic) Trans TRANS-Isomer (Racemic) (3R, 5R) + (3S, 5S) Conformation: Axial/Equatorial Reduction->Trans Epimerization

Figure 1: Stereochemical pathways from the aromatic precursor to the saturated piperidine isomers.

Synthetic Pathways & Stereocontrol[1]

The synthesis of 3,5-PDC is classically achieved via the reduction of dinicotinic acid (3,5-pyridinedicarboxylic acid).[1] The challenge lies in controlling the diastereomeric ratio (dr).

Catalytic Hydrogenation (The Standard Route)

The reduction of the pyridine ring usually favors the cis isomer due to the mechanism of heterogeneous catalysis (syn-addition of hydrogen across the face of the ring).

  • Catalyst: Platinum Oxide (Adams' Catalyst,

    
    ) or Rhodium on Carbon (
    
    
    
    ).[1]
  • Solvent: Glacial Acetic Acid or dilute HCl.[1]

  • Mechanism: The pyridine ring adsorbs flat onto the catalyst surface. Hydrogen adds from the catalyst surface to the bottom face of the ring, pushing both carboxylates "up" (cis).

  • Yield Expectations: Typically 70:30 to 90:10 favoring the cis isomer.

Epimerization Strategies

To access the trans isomer or correct a mixture, thermal epimerization is utilized.[1]

  • Method: Heating the mixture in concentrated acidic media (e.g., HCl) at high temperatures (

    
    C in a sealed tube) allows bond rotation via a transient enol/enamine intermediate, driving the system toward the thermodynamic equilibrium.
    
  • Note: Since the cis (diequatorial) form is thermodynamically more stable than the trans (axial/equatorial), equilibration actually favors the cis form. Accessing pure trans usually requires kinetic separation or derivatization (e.g., esterification followed by enzymatic resolution).[1]

Analytical Characterization (Distinguishing Isomers)

Distinguishing the cis and trans isomers requires rigorous spectroscopic analysis. NMR is the primary tool, relying on symmetry and coupling constants.[1]

Proton NMR ( -NMR) Diagnostics

The key differentiator is the coupling constant (


) of the ring protons, specifically the relationship between H3/H5 and the adjacent methylene protons (H2/H6 and H4).
FeatureCis-Isomer (Meso)Trans-Isomer (Racemic)
Symmetry Plane of symmetry (

).[1] H2 and H6 are enantiotopic (chemically equivalent).[1]

axis of symmetry.[1] H2 and H6 are homotopic (chemically equivalent).[1]
Conformation Rigid Chair (Diequatorial).[1]Fluxional Chair (Axial/Equatorial).[1]
Coupling (

)
Large. The axial H3/H5 protons couple strongly with axial H2/H6/H4 protons (

Hz).
Averaged. Rapid flipping averages the

and

values, resulting in smaller apparent couplings (

Hz).
Spectral Complexity Simpler, sharper splitting patterns.[1]Broader, more complex multiplets due to averaging.[1]
X-Ray Crystallography
  • Cis: Crystallizes often as a zwitterion with high density due to efficient packing of the symmetric diequatorial chair.

  • Trans: Often requires derivatization (e.g., N-Boc, dimethyl ester) to obtain suitable crystals for resolution.[1]

Biological Implications (NMDA & Glutamate Receptors)[5][6][7][8][9]

The stereochemistry of 3,5-PDC directly dictates its pharmacodynamics.[1] As a glutamate analogue, the distance and orientation between the distal carboxylic acid and the amine (or the N-site) are critical.

  • NMDA Receptor Agonism/Antagonism: The cis-3,5-PDC isomer mimics the folded conformation of L-glutamate.[1] Research indicates that the cis isomer (specifically the diequatorial conformation) aligns more effectively with the glutamate binding pocket on the NR2 subunits of the NMDA receptor [1].

  • Selectivity: The rigid cis scaffold prevents the molecule from adopting the extended conformations required for other glutamate receptor subtypes (like AMPA or Kainate), thereby conferring selectivity for NMDA receptors or specific EAATs.

BioActivity Compound 3,5-PDC Isomers Receptor NMDA Receptor (Glutamate Site) Compound->Receptor Stereoselective Binding (Cis > Trans) Outcome Selective Agonism/Antagonism Receptor->Outcome Modulation of Ca2+ Influx

Figure 2: Structure-Activity Relationship (SAR) logic for 3,5-PDC at the NMDA receptor.[1]

Experimental Protocols

Protocol A: Synthesis of Cis-3,5-Piperidinedicarboxylic Acid

Objective: High-yield synthesis of the thermodynamic cis isomer via hydrogenation.

  • Preparation: In a high-pressure hydrogenation vessel (Parr bomb), dissolve 3,5-pyridinedicarboxylic acid (5.0 g, 30 mmol) in 10% aqueous acetic acid (50 mL).

  • Catalyst Addition: Carefully add Platinum Oxide (

    
    )  (250 mg, 5 wt%) under an inert nitrogen atmosphere.[1] Caution: PtO2 is pyrophoric in the presence of hydrogen.
    
  • Hydrogenation: Seal the vessel and purge with

    
     gas (3x). Pressurize to 50 psi (3.4 bar)  and stir vigorously at room temperature for 24 hours.
    
  • Filtration: Vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with water.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to yield a white solid.

  • Purification: Recrystallize from boiling water. The cis isomer is less soluble than the trans isomer and will crystallize first upon cooling.

    • Validation: Check

      
      -NMR (
      
      
      
      ).[1] Look for large vicinal coupling (
      
      
      Hz) indicating the diequatorial chair.
Protocol B: Separation of Isomers via Ion-Exchange Chromatography

Objective: Separation of cis and trans isomers from a mixed crude product.

  • Resin Preparation: Prepare a column containing Dowex 50W-X8 (cation exchange resin,

    
     form).[1]
    
  • Loading: Dissolve the crude hydrogenation mixture in minimum water and load onto the column.

  • Elution: Elute with a gradient of 0.5 M to 2.0 M HCl .

    • Principle: The isomers have slightly different pKa values and hydrodynamic volumes. The trans isomer typically elutes slightly later than the cis isomer due to different interaction strengths with the sulfonate groups on the resin.

  • Fraction Analysis: Collect fractions and analyze via Thin Layer Chromatography (TLC) (Eluent: n-Butanol/Acetic Acid/Water 4:1:1, visualize with Ninhydrin).

  • Recovery: Pool pure fractions and lyophilize to obtain the hydrochloride salts.

References

  • Palomino, E., et al. (1989).[1] Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids.[1][5] Potent N-methyl-D-aspartate receptor antagonists.[1][6][7][5] Journal of Medicinal Chemistry.[1]

  • Olofsson, B., et al. (2006).[1][4] Divergent asymmetric synthesis of 3,5-disubstituted piperidines.[1][4] The Journal of Organic Chemistry.[4]

  • Mishra, S., et al. (2023).[1][8][9] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[1][8] Journal of the American Chemical Society. [8]

  • BenchChem. (2025).[1][10] Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants.

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of N-Boc-cis-3,5-piperidinedicarboxylic Acid

Abstract & Strategic Significance The piperidine-3,5-dicarboxylic acid scaffold is a critical pharmacophore in modern drug design, serving as a rigidified linker in PROTACs (Proteolysis Targeting Chimeras) and E3 ubiquit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The piperidine-3,5-dicarboxylic acid scaffold is a critical pharmacophore in modern drug design, serving as a rigidified linker in PROTACs (Proteolysis Targeting Chimeras) and E3 ubiquitin ligase inhibitors. The spatial arrangement of the carboxylic acid groups is decisive for binding affinity; however, the reduction of the aromatic pyridine precursor often yields difficult-to-separate diastereomeric mixtures (cis vs. trans).

This application note details a robust, self-validating protocol for the stereoselective synthesis of the cis-isomer (meso-form) starting from commercially available pyridine-3,5-dicarboxylic acid (dinicotinic acid). By leveraging the thermodynamics of 1,3-disubstituted systems and specific hydrogenation kinetics, this procedure minimizes the formation of the trans-isomer and ensures high purity (>98%) suitable for downstream peptide coupling.

Mechanistic Analysis & Experimental Design

Stereochemical Logic

The reduction of pyridine-3,5-dicarboxylic acid involves the saturation of the aromatic ring.

  • Thermodynamics: In a 1,3-disubstituted piperidine, the cis-isomer allows both substituents to adopt the equatorial position (diequatorial) in the chair conformation, which is energetically favored over the trans-isomer (axial/equatorial).

  • Kinetics: Heterogeneous hydrogenation (e.g., using Pt or Rh) typically proceeds via syn-addition of hydrogen to the face of the aromatic ring. This kinetic preference aligns with the thermodynamic stability, strongly favoring the cis-isomer.

Synthetic Route Selection

We utilize a two-step, one-pot procedure (if desired, though isolation of the intermediate is recommended for purity):

  • Catalytic Hydrogenation: Using Adams' Catalyst (

    
    ) in glacial acetic acid. The acidic medium protonates the nitrogen, preventing catalyst poisoning, while 
    
    
    
    offers superior activity for pyridine ring saturation compared to Pd/C at moderate pressures.
  • N-Protection: Standard Schotten-Baumann conditions using Di-tert-butyl dicarbonate (

    
    ) to generate the final protected scaffold.
    

Detailed Experimental Protocol

Reagents and Equipment
ReagentCAS RegistryRole
Pyridine-3,5-dicarboxylic acid499-81-0Starting Material
Platinum(IV) oxide (

)
1314-15-4Hydrogenation Catalyst
Glacial Acetic Acid64-19-7Solvent/Proton Source
Di-tert-butyl dicarbonate (

)
24424-99-5Protecting Group
Sodium Hydroxide (NaOH)1310-73-2Base
Hydrogen Gas (

)
1333-74-0Reductant
Step 1: Stereoselective Hydrogenation
  • Safety Note: Dry

    
     is pyrophoric in the presence of hydrogen. Wet the catalyst with solvent before introducing 
    
    
    
    .
  • Charge: In a high-pressure hydrogenation vessel (e.g., Parr reactor), suspend Pyridine-3,5-dicarboxylic acid (10.0 g, 59.8 mmol) in Glacial Acetic Acid (100 mL).

  • Catalyst Addition: Carefully add

    
      (500 mg, 5 wt% loading).
    
  • Reduction: Seal the reactor. Purge with

    
     (3x) and then 
    
    
    
    (3x). Pressurize to 50-60 bar (725-870 psi) with
    
    
    .
  • Reaction: Stir vigorously at 60°C for 12–16 hours.

    • Checkpoint: Monitor

      
       uptake. The reaction is complete when consumption ceases.
      
  • Workup: Cool to room temperature. Vent

    
     and purge with 
    
    
    
    . Filter the mixture through a Celite pad to remove the platinum catalyst. Wash the pad with acetic acid (20 mL).
  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude cis-piperidine-3,5-dicarboxylic acid (often as an acetate salt).

Step 2: N-Boc Protection[3]
  • Solubilization: Dissolve the crude residue from Step 1 in 1N NaOH (180 mL, approx. 3 equivalents to neutralize the diacid and the amine). Check pH; ensure it is >10.

  • Reagent Addition: Cool the solution to 0°C. Add a solution of

    
      (14.4 g, 66 mmol, 1.1 equiv) in 1,4-dioxane (50 mL) dropwise.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup:

    • Wash the alkaline aqueous phase with diethyl ether (2 x 50 mL) to remove unreacted

      
       and non-acidic impurities.
      
    • Acidification (Critical): Cool the aqueous layer to 0°C and slowly acidify with 2N HCl to pH 2–3. The product may precipitate as a white solid or form an oil.

    • Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3 x 100 mL).

  • Isolation: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification (Recrystallization): The crude solid is recrystallized from Ethyl Acetate/Hexanes or Water/Ethanol to yield pure N-Boc-cis-3,5-piperidinedicarboxylic acid.

Workflow Visualization

SynthesisWorkflow Start Start: Pyridine-3,5-dicarboxylic acid Hydrogenation Hydrogenation (PtO2, H2, AcOH, 60°C, 60 bar) Start->Hydrogenation Reduction Filter Filtration (Celite) Remove Catalyst Hydrogenation->Filter BocProtection N-Boc Protection (Boc2O, NaOH, Dioxane) Filter->BocProtection Crude Acetate Salt Extraction Acid/Base Extraction Isolate Acidic Product BocProtection->Extraction pH Adjustment QC_NMR QC Check: 1H NMR Confirm cis-diequatorial Extraction->QC_NMR Recryst Recrystallization (EtOAc/Hexanes) QC_NMR->Extraction Fail (Reprocess) QC_NMR->Recryst Pass (>90% cis)

Figure 1: Step-by-step synthetic workflow for N-Boc-cis-3,5-piperidinedicarboxylic acid.

Quality Control & Validation (Self-Validating System)

To ensure the protocol produced the desired stereoisomer, use


 NMR analysis. The distinction relies on the symmetry of the molecule.
NMR Interpretation
  • Symmetry: The cis-isomer (meso) possesses a plane of symmetry passing through the Nitrogen and C4. This simplifies the spectrum compared to the trans-isomer (chiral,

    
     symmetric).
    
  • Coupling Constants (

    
     values): 
    
    • Cis-isomer (Target): The protons at C3 and C5 are chemically equivalent. In the preferred diequatorial conformation, the axial protons at C2 and C6 will show a large geminal coupling and a specific vicinal coupling to the C3/C5 protons.

    • Key Signal: Look for the multiplet corresponding to H-3 and H-5. In the cis-isomer, these are equivalent. In a mixture, the trans-isomer would break this symmetry or show distinct shifts.

Specification Table
TestAcceptance CriteriaMethod
AppearanceWhite to off-white crystalline solidVisual
Purity (HPLC)> 98.0%C18 Column, Acetonitrile/Water

NMR
Conforms to structure; single set of symmetrical signalsDMSO-

or

Melting Point208–212°C (Decomp)Capillary Method

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Reduction Catalyst poisoning or insufficient pressure.Ensure Pyridine starting material is free of sulfur contaminants. Increase pressure to 70 bar or refresh catalyst.
Low Yield after Extraction Product is water-soluble (amphoteric nature).During the acid workup, ensure the pH is exactly 2–3. Do not go too low (<1) or the Boc group may degrade. Saturate the aqueous layer with NaCl (salting out) to improve extraction efficiency.
Presence of trans-isomer High temperature or wrong solvent.Keep reaction temp <70°C. Acetic acid promotes cis; changing to neutral solvents may increase trans. Recrystallize from water/ethanol to enrich cis.

References

  • Hydrogenation Selectivity: Scriven, E. F. V. (Ed.).[1][2][3][4] (1984). Pyridines and their Benzo Derivatives: (V4). Elsevier. (Detailed discussion on the reduction of nicotinic acid derivatives favoring cis isomers in acidic media).

  • Catalyst & Conditions: Freifelder, M. (1963). Hydrogenation of Pyridines and Quinolines.[4][5] Advances in Heterocyclic Chemistry, 1, 333-429.

  • General Protocol Adaptation: Ranganath, K. V. S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4649.

  • Commercial Reference/Properties: BenchChem Technical Data for N-Boc-piperidine derivatives.

Sources

Application

Cis-3,5-piperidinedicarboxylic acid as a Kemp’s triacid variant

Application Note: cis-3,5-Piperidinedicarboxylic Acid as a Nitrogen-Functionalized Kemp’s Diacid Scaffold Executive Summary This guide details the synthesis, conformational analysis, and application of cis-3,5-piperidine...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: cis-3,5-Piperidinedicarboxylic Acid as a Nitrogen-Functionalized Kemp’s Diacid Scaffold

Executive Summary

This guide details the synthesis, conformational analysis, and application of cis-3,5-piperidinedicarboxylic acid (3,5-PDC) . Often regarded as a heterocyclic variant of the classic Kemp’s Triacid (KTA) , 3,5-PDC offers a unique advantage: the incorporation of a secondary amine within the rigid chair scaffold.

While Kemp’s Triacid relies on all-carbon steric gearing (1,3,5-trimethyl groups) to enforce a U-shaped cleft, 3,5-PDC provides a pH-responsive and functionalizable handle (N-position) . This allows researchers to tune the cleft geometry from a "flat" diequatorial state to a "convergent" diaxial state via N-acylation or metal coordination, making it a superior scaffold for dynamic molecular recognition, peptidomimetics, and stimuli-responsive foldamers.

Structural Analysis: The "Switchable" Cleft

To effectively use 3,5-PDC, one must understand its conformational landscape compared to Kemp's Triacid.

FeatureKemp's Triacid (KTA)cis-3,5-Piperidinedicarboxylic Acid (3,5-PDC)
Core Structure Cyclohexane (All Carbon)Piperidine (Heterocyclic)
Conformation Locked Diaxial: 1,3,5-methyls force COOH groups axial.Flexible Equilibrium: Prefers Diequatorial (Open) but accessible Diaxial (Closed).
Cleft Mechanism Steric Locking (Permanent U-shape)Induced Fit / A(1,3) Strain: N-substituents can bias the "Closed" form.
Solubility Poor in water; Soluble in DMSO/Organic.High water solubility (Zwitterionic).
Functionalization Difficult (requires bridgehead chemistry).Easy: N-alkylation/acylation allows rapid library generation.
Expert Insight: The Conformational Switch

Unlike KTA, which is permanently locked in a cleft shape, cis-3,5-PDC exists in equilibrium.

  • Ground State: The cis-1,3-substitution pattern prefers the diequatorial chair (lower energy, "Open" form).

  • Active State: Binding a guest or N-acylation with a bulky group can flip the ring to the diaxial chair ("Closed" cleft), mimicking the geometry of KTA. This "induced fit" capability is critical for designing switchable receptors.

Protocol A: Synthesis of cis-3,5-Piperidinedicarboxylic Acid

Objective: Selective reduction of pyridine-3,5-dicarboxylic acid (dinicotinic acid) to the cis-piperidine isomer. Challenge: Avoiding the trans-isomer and decarboxylation.

Materials
  • Precursor: Pyridine-3,5-dicarboxylic acid (Dinicotinic acid) [CAS: 499-81-0][1]

  • Catalyst: Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Solvent: Glacial Acetic Acid

  • Equipment: High-pressure hydrogenation apparatus (e.g., Parr shaker)

Step-by-Step Methodology
  • Preparation: Dissolve 5.0 g (30 mmol) of pyridine-3,5-dicarboxylic acid in 100 mL of glacial acetic acid.

  • Catalyst Addition: Carefully add 250 mg (5 wt%) of PtO₂. Caution: PtO₂ can ignite solvent vapors; add under inert gas flow.

  • Hydrogenation:

    • Purge the vessel with N₂ (3x) and then H₂ (3x).

    • Pressurize to 50–60 psi (3.5–4 bar) H₂.

    • Shake/Stir at Room Temperature for 12–24 hours.

    • Checkpoint: Monitor H₂ uptake. The reaction is complete when uptake ceases.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with small amounts of acetic acid.

  • Isolation (Critical Step for cis-Selectivity):

    • Concentrate the filtrate under reduced pressure to obtain a white solid.

    • Recrystallization: Dissolve the residue in a minimum amount of boiling water. Add ethanol dropwise until turbidity appears. Cool to 4°C overnight.

    • Mechanism:[2][3] The cis-isomer typically crystallizes preferentially due to its ability to form intramolecular H-bonds or specific zwitterionic packing lattices compared to the trans-isomer.

  • Validation:

    • Yield: Expect 70–85%.

    • Melting Point: >300°C (decomposition).

    • QC: ¹H NMR (D₂O/DCl). Look for the symmetry of the 3,5-protons.

Protocol B: N-Functionalization for Conformational Locking

Objective: To attach the scaffold to a peptide or lock the "cleft" conformation using N-Boc protection.

  • Dissolution: Suspend cis-3,5-PDC (1.73 g, 10 mmol) in 1:1 Dioxane/Water (40 mL).

  • Basification: Add NaOH (1M) to adjust pH to ~10.

  • Acylation: Add Di-tert-butyl dicarbonate (Boc₂O, 2.4 g, 11 mmol) in dioxane (10 mL) dropwise.

  • Reaction: Stir at RT for 12 hours. Maintain pH ~9-10 by periodic addition of NaOH.

  • Workup:

    • Wash the aqueous layer with diethyl ether (removes unreacted Boc₂O).

    • Acidify the aqueous layer to pH 2–3 with 1M KHSO₄.

    • Extract with Ethyl Acetate (3x 50 mL).

    • Dry over Na₂SO₄ and concentrate.

  • Result: N-Boc-cis-3,5-piperidinedicarboxylic acid . This intermediate is now soluble in organic solvents and ready for peptide coupling (e.g., using HATU/DIPEA).

Visualization: Synthesis & Logic Flow

The following diagram illustrates the workflow from the aromatic precursor to the functionalized cleft scaffold.

G Start Pyridine-3,5-dicarboxylic Acid (Dinicotinic) Step1 Hydrogenation (PtO2, H2, AcOH) Start->Step1 Reduction Inter Mixture of cis/trans Isomers Step1->Inter Step2 Crystallization (Water/EtOH) Inter->Step2 Purification Product cis-3,5-PDC (Zwitterion) Step2->Product Isolation Step3 N-Functionalization (Boc2O / R-X) Product->Step3 Derivatization Final Locked Scaffold (Peptidomimetic/Cleft) Step3->Final Application

Figure 1: Synthetic workflow for generating the Kemp's Diacid variant from Dinicotinic acid.

Application Notes: Molecular Recognition & Peptidomimetics

A. Designing Gamma-Turn Mimetics

In peptide chemistry, 3,5-PDC serves as a constrained amino acid.

  • Insertion: When inserted into a peptide backbone, the 3,5-substitution pattern mimics the

    
     and 
    
    
    
    positions of a turn.
  • Protocol: Use standard Fmoc-SPPS (Solid Phase Peptide Synthesis).

    • Note: The secondary amine of 3,5-PDC is sterically hindered. Use strong coupling agents like HATU or PyBOP and extended coupling times (2x 1 hour). Chloranil test is recommended over Kaiser test for monitoring coupling to the secondary amine.

B. Supramolecular Clefts (The "Kemp" Function)

To use 3,5-PDC as a receptor for small molecules (e.g., urea, guanidinium):

  • Design: The two carboxylic acids must converge.

  • Locking: N-acylation with a bulky group (e.g., N-Pivaloyl) creates A(1,3) strain between the N-substituent and the C2/C6 equatorial protons.

  • Effect: This strain destabilizes the diequatorial conformer, pushing the equilibrium toward the diaxial conformer, effectively "closing" the cleft to bind cationic guests via bidentate hydrogen bonding.

Troubleshooting & Quality Control

IssueProbable CauseSolution
Low Yield in Hydrogenation Catalyst poisoning or insufficient pressure.Use fresh PtO₂; ensure H₂ pressure >50 psi.
Product is a Mixture (NMR) Incomplete separation of trans isomer.Recrystallize again from boiling water. The cis form is generally less soluble.
Peptide Coupling Failure Steric hindrance at the secondary amine.Use HATU/HOAt; Double couple; Increase temperature to 40°C.
Broad NMR Signals Conformational exchange (Chair-Chair flip).Run NMR at elevated temperature (50°C) or low temp (-40°C) to freeze the conformer.

References

  • Synthesis & Isomer Separation

    • Rubiralta, M., Giralt, E., & Diez, A. (1991). Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. Elsevier. (Foundational text on piperidine reduction stereochemistry).
    • Related Protocol: "Synthesis of pyridine 3,5, dicarbonitriles..." (General pyridine functionalization context).

  • Conformational Analysis & NMDA Activity

    • Watkins, J. C., et al. (1990). "Conformational aspects of the actions of some piperidine dicarboxylic acids at excitatory amino acid receptors." PubMed.

  • Kemp's Triacid Context (Comparison)

    • "Conformation of cis,trans-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid derivatives." Royal Society of Chemistry.

  • Peptidomimetic Applications (Related Scaffolds)

    • "Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics." (Demonstrates the utility of heterocyclic constraints).

  • MOF/Supramolecular Chemistry

    • "New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid."[4][5] CrystEngComm.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for Piperidine Dicarboxylic Acids (PDCAs)

The Core Challenge: The "Zwitterionic Trap" Why is my PDCA insoluble in DCM, THF, and Toluene? Piperidine dicarboxylic acids (PDCAs) are not merely organic molecules; they function as internal salts .[1][2] The secondary...

Author: BenchChem Technical Support Team. Date: February 2026

The Core Challenge: The "Zwitterionic Trap"

Why is my PDCA insoluble in DCM, THF, and Toluene? Piperidine dicarboxylic acids (PDCAs) are not merely organic molecules; they function as internal salts .[1][2] The secondary amine (pKa ~11) abstracts a proton from one of the carboxylic acids (pKa ~2-4), creating a zwitterionic species.

  • Lattice Energy: The electrostatic attraction between the ammonium cation (

    
    ) and carboxylate anion (
    
    
    
    ) creates a crystal lattice with extremely high cohesive energy.
  • Solvent Mismatch: Non-polar or moderately polar organic solvents (DCM, EtOAc, Toluene) cannot overcome this electrostatic lattice energy.[1][2]

To dissolve a PDCA, you must break the zwitterion .[1][2]

Visualization: The Solubility Landscape

The following diagram illustrates the three states of a PDCA and how pH manipulation dictates solubility.

PDCA_Solubility Zwitterion Zwitterion (Neutral pH) INSOLUBLE in Organics (Internal Salt Lattice) Cation Cationic Form (Acidic pH) Soluble in Polar Organics (Requires Counter-ion) Zwitterion->Cation Add Strong Acid (TFA, HCl) Anion Anionic Form (Basic pH) Soluble in Water/MeOH (Salt Formation) Zwitterion->Anion Add Strong Base (NaOH, TEA) Protected Derivatized (N-Boc / Ester) High Organic Solubility (DCM, EtOAc, THF) Zwitterion->Protected Chemical Modification (Esterification/Protection) Cation->Protected Synthetic Workup

Figure 1: The solubility states of piperidine dicarboxylic acids. Breaking the zwitterionic lattice is the prerequisite for organic solvation.

Module A: Solvent Engineering (Non-Destructive)

Use this module if you need to analyze the compound or perform reactions without permanently altering its structure.

Method A1: The "Acidic Shift" (Protonation)

By acidifying the solvent, you protonate the carboxylate (


). The molecule becomes a cationic ammonium salt (

), which is far more soluble in polar organic solvents than the zwitterion.
  • Recommended Solvent System: Methanol or Ethanol with 1–5% v/v Thionyl Chloride (generates HCl in situ) or TFA.[1][2]

  • Application: NMR analysis, recrystallization.[1][2]

  • Protocol:

    • Suspend the insoluble PDCA in MeOH.

    • Add Trifluoroacetic acid (TFA) dropwise.[1][2]

    • Endpoint: The suspension should clarify as the zwitterion collapses into the soluble trifluoroacetate salt.

Method A2: The "Magic Solvent" (HFIP)

Hexafluoroisopropanol (HFIP) is a distinct class of solvent.[1] It is a strong hydrogen bond donor that effectively solvates peptide backbones and zwitterionic clusters.[1][2]

  • Mechanism: HFIP disrupts the intermolecular H-bonds of the PDCA crystal lattice.

  • Solubility Data:

    Solvent Solubility (Raw PDCA) Solubility (w/ 10% HFIP)
    Dichloromethane (DCM) < 0.1 mg/mL (Insoluble) High (> 50 mg/mL)
    Toluene Insoluble Moderate

    | Water | High | N/A |[1]

  • Warning: HFIP is acidic (pKa ~9.[1][2]3) and corrosive.[1][2]

Module B: Chemical Derivatization (The Permanent Fix)

Use this module for synthesis.[1][2] Converting the PDCA to a lipophilic intermediate is standard practice for drug development workflows.

Protocol B1: Global Esterification (Fischer Method)

Converting both carboxylic acids to methyl/ethyl esters eliminates the negative charge, preventing zwitterion formation.[1][2]

Reagents: Thionyl Chloride (


), Methanol (anhydrous).[1][2]
Self-Validating Check:  Evolution of 

gas (bubbling) and clarification of the reaction mixture.

Step-by-Step Guide:

  • Setup: Place PDCA (1.0 equiv) in a round-bottom flask with a reflux condenser and magnetic stir bar.

  • Solvent: Add anhydrous Methanol (0.5 M concentration relative to PDCA).

  • Activation (Exothermic): Cool to 0°C. Add

    
     (3.0 equiv) dropwise. Caution: Vigorous gas evolution.[1][2]
    
  • Reaction: Heat to reflux (65°C) for 4–12 hours.

    • Validation: The white suspension must turn into a clear, homogeneous solution.[1][2] If solids remain, add more

      
       and continue reflux.[1][2]
      
  • Workup: Concentrate in vacuo. The residue is the hydrochloride salt of the diester.

    • Solubility Result: This product is now soluble in DCM, Chloroform, and THF.[1][2]

Protocol B2: N-Boc Protection

Protecting the amine with a tert-butyloxycarbonyl (Boc) group removes the positive charge donor, rendering the molecule lipophilic.

Reagents:


, NaOH (aq), Dioxane or THF.[1][2]
Mechanism:  Caps the secondary amine, preventing salt formation.[1][2]

Step-by-Step Guide:

  • Dissolution: Dissolve PDCA in 1:1 mixture of 1N NaOH and Dioxane. (High pH ensures the amine is nucleophilic).[1]

  • Addition: Add

    
     (1.5 equiv) dissolved in a minimal amount of dioxane.
    
  • Stir: Agitate at Room Temperature (RT) for 12–18 hours.

  • Workup (Critical):

    • Evaporate organic solvent (Dioxane).[1][2]

    • Acidify the remaining aqueous layer to pH ~2-3 with 1N HCl (The product will precipitate or oil out).

    • Extract with Ethyl Acetate (EtOAc).[1][2][3]

  • Result: The N-Boc protected dicarboxylic acid is highly soluble in organic solvents (EtOAc, DCM).[1][2]

Troubleshooting & FAQs

Decision Logic: Which Method Should I Choose?

Troubleshooting_Tree Start Start: PDCA is Insoluble Goal What is your goal? Start->Goal Analysis Analysis (NMR/HPLC) No chemical change allowed Goal->Analysis Synthesis Synthesis/Coupling Chemical change allowed Goal->Synthesis Solvent Use D2O (NMR) or MeOH + TFA Analysis->Solvent Deriv Is the amine needed for the next step? Synthesis->Deriv YesAmine Yes: Use Esterification (Protocol B1) Deriv->YesAmine NoAmine No: Use N-Boc Protection (Protocol B2) Deriv->NoAmine

Figure 2: Decision tree for selecting the appropriate solubilization strategy.

Frequently Asked Questions

Q1: My N-Boc reaction turned into a sticky oil that won't crystallize. How do I handle this?

  • Cause: Piperidine dicarboxylic acid derivatives are notorious for "oiling out" due to conformational flexibility.[1][2]

  • Fix: Do not rely on crystallization. Perform a trituration .

    • Dissolve the oil in a minimum amount of Diethyl Ether.[1][2]

    • Slowly add Hexanes until cloudy.

    • Scratch the flask walls with a glass rod or sonicate.[1][2] This induces lattice formation.[1][2]

Q2: I tried Protocol B1 (Esterification), but the product is still water-soluble.

  • Diagnosis: You likely isolated the Hydrochloride salt (

    
    ), which retains some water solubility.[1]
    
  • Fix: Perform a "Free Base" wash.[1][2][4]

    • Dissolve the salt in DCM.[1][2][5]

    • Wash with saturated Sodium Bicarbonate (

      
      ).[1][2]
      
    • Dry the organic layer (

      
      ) and evaporate.[1][2] The free amine diester will be an oil/solid highly soluble in organics.
      

Q3: Can I use DMF as a solvent for the raw PDCA?

  • Answer: Generally, yes, but often requires heating (60–80°C).[1][2]

  • Caveat: DMF is difficult to remove.[1][2] If you must use DMF, ensure your downstream workup involves an aqueous wash (LiCl solution) to remove the DMF, or the PDCA will crash out upon concentration.[1]

References

  • Solubility Mechanisms of Amino Acids

    • Title: The Solubility of Amino Acids in Various Solvent Systems.[6][7][8][9][10]

    • Source: University of Rhode Island (DigitalCommons).[1][2]

    • URL:[Link]

  • HFIP Solubilization

    • Title: Hexafluoroisopropanol: The Magical Solvent for Pd-Catalyzed C–H Activation (Discusses Amino Acid Solubility).[1]

    • Source: NIH / PubMed Central.[1][2]

    • URL:[Link]

  • N-Boc Protection Protocols

    • Title: Application Note – N-Boc protection (General Protocols for Zwitterions).
    • Source: Sigma-Aldrich (Synple Chem).[1][2]

  • Pipecolic Acid Properties

    • Title: Pipecolic Acid | C6H11NO2 | PubChem Data.[1][2]

    • Source: National Institutes of Health (PubChem).[1][2]

    • URL:[Link][1]

Sources

Optimization

Technical Support Center: Purification of cis-3,5-Piperidinedicarboxylic Acid

Topic: Purification of cis-3,5-piperidinedicarboxylic acid via recrystallization Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, Scientists, Drug Development Professionals We...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of cis-3,5-piperidinedicarboxylic acid via recrystallization Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, Scientists, Drug Development Professionals

Welcome to the technical support hub for the purification of cis-3,5-piperidinedicarboxylic acid (CAS: 876367-84-9 for 3S,5R or racemic cis).[1] This guide addresses the specific challenges of purifying this zwitterionic amino acid derivative, widely used as an NMDA receptor agonist and synthetic building block.

Core Protocol: The "Golden Path" Recrystallization

For routine purification of crude material (>85% purity) to analytical grade (>98%).

Principle: cis-3,5-Piperidinedicarboxylic acid behaves as a zwitterion. Its solubility is highly pH-dependent and temperature-dependent in aqueous media.[2] The most robust method utilizes a Water/Ethanol solvent system or Dilute Acid to manipulate the zwitterionic equilibrium.

Standard Operating Procedure (SOP)
  • Dissolution: Suspend the crude solid in distilled water (10 mL per gram of solid). Heat to boiling (approx. 100°C).

    • Note: If the solid does not dissolve, add 6M HCl dropwise until a clear solution forms (converting the zwitterion to the soluble hydrochloride salt).

  • Decolorization (Optional): If the solution is colored, add activated charcoal (1-2% w/w), stir at boiling for 5 minutes, and filter hot through a pre-warmed Celite pad.

  • Crystallization Induction:

    • Method A (Zwitterion precipitation): If HCl was used, neutralize carefully with NH₄OH or NaOH to the isoelectric point (approx. pH 3.5–4.0). The free acid will precipitate.

    • Method B (Antisolvent): If dissolved in pure water, remove from heat and slowly add hot Ethanol (equal volume) to the cloud point.

  • Cooling: Allow the solution to cool slowly to room temperature (25°C) over 2 hours, then refrigerate at 4°C overnight. Rapid cooling promotes impurity trapping.

  • Isolation: Filter the white crystals, wash with ice-cold Ethanol/Water (1:1) , and dry under vacuum at 50°C.

Troubleshooting Guide (Q&A)

Issue 1: "My product is not crystallizing; it remains an oil or a clear solution."

Diagnosis: The compound is likely too soluble in the chosen aqueous phase, or the pH is far from the isoelectric point (pI). Technical Insight: As a dicarboxylic acid with a secondary amine, the species exists in multiple ionization states. High solubility occurs at pH < 2 (cationic) and pH > 6 (anionic). Minimum solubility is at the zwitterionic pI.

Corrective Actions:

  • Check pH: Adjust the supernatant pH to 3.5–4.0 . This is critical for maximizing precipitation of the free acid [1].

  • Antisolvent Addition: Add Acetone or Isopropanol dropwise to the cold solution. These solvents reduce the dielectric constant of the medium, forcing the polar zwitterion out of solution.

  • Salt Formation: If the free acid refuses to crystallize, convert it to the Hydrochloride Salt . Evaporate the water, redissolve in minimal hot Methanol , and add Diethyl Ether to precipitate the HCl salt.

Issue 2: "I have significant contamination with the trans-isomer."

Diagnosis: cis and trans isomers often co-crystallize due to structural similarity. Technical Insight: Thermodynamic solubility differences between diastereomers are often magnified in alcohol-based solvents or as specific salts. The trans-isomer is generally more soluble in lower alcohols than the cis-isomer due to crystal packing energy differences [2].

Corrective Actions:

  • Switch Solvent System: Use a Methanol/Water (9:1) system. The cis-isomer typically crystallizes first upon cooling.

  • Fractional Crystallization of HCl Salt: Convert the mixture to the dihydrochloride salt. Recrystallize from hot Ethanol . The cis-dihydrochloride is reported to be less soluble and will crystallize out, leaving the trans-isomer in the mother liquor [3].

  • Enzymatic/Chemical Resolution: If recrystallization fails, consider kinetic resolution or converting to the N-Boc derivative, which often amplifies solubility differences between isomers.

Issue 3: "The crystals are colored (yellow/brown) even after washing."

Diagnosis: Trapped oxidation byproducts (often pyridine derivatives from incomplete reduction) or polymerized impurities. Technical Insight: Piperidine derivatives can oxidize to pyridines or form colored charge-transfer complexes. These impurities often have high affinity for the crystal lattice.

Corrective Actions:

  • Hot Filtration with Charcoal: Repeat the dissolution step with activated carbon . Ensure the filtration is done while boiling to prevent premature crystallization on the filter paper.

  • Acid Wash: Recrystallize from 1M HCl instead of water. Many colored organic impurities are less soluble in acidic aqueous media or remain in solution while the salt crystallizes.

Data & Visualization

Solubility Profile & Solvent Selection
SolventSolubility (Hot)Solubility (Cold)SuitabilityNotes
Water HighModerateExcellent Best for zwitterion; pH dependent.
Ethanol ModerateLowGood Excellent antisolvent or for HCl salts.
Methanol HighModerateFair Good for dissolving crude; poor recovery unless antisolvent used.
Acetone LowInsolubleAntisolvent Use to force precipitation.
Hexane InsolubleInsolublePoor Only for washing non-polar impurities.
Workflow: Isomer Separation Logic

The following diagram illustrates the decision process for separating the cis isomer from a mixture containing trans impurities.

IsomerSeparation Start Crude Mixture (cis + trans) SolventCheck Dissolve in Hot Ethanol/Water Start->SolventCheck Cryst Cool to 4°C SolventCheck->Cryst CheckPurity Analyze Purity (NMR/HPLC) Cryst->CheckPurity Success Pure cis-Isomer (>98%) CheckPurity->Success High Purity Fail Mixture Remains CheckPurity->Fail Low Purity MakeSalt Convert to Dihydrochloride Salt Fail->MakeSalt Switch Strategy SaltCryst Recrystallize Salt from Hot Methanol MakeSalt->SaltCryst Filter Filter Precipitate SaltCryst->Filter Neutralize Neutralize to pH 4 (Recover Free Acid) Filter->Neutralize Precipitate is cis-enriched Neutralize->Success

Caption: Decision tree for separating cis/trans isomers using free acid vs. salt strategies.

Workflow: General Purification Process

PurificationProcess Crude Crude Solid Dissolve Dissolve in Hot Water (Adjust pH if needed) Crude->Dissolve Charcoal Add Activated Charcoal (Optional) Dissolve->Charcoal FilterHot Hot Filtration Charcoal->FilterHot Adjust Adjust pH to 3.5-4.0 OR Add Ethanol FilterHot->Adjust Cool Slow Cooling (RT -> 4°C) Adjust->Cool Collect Filtration & Wash (Cold Ethanol) Cool->Collect

Caption: Step-by-step workflow for the standard recrystallization of cis-3,5-piperidinedicarboxylic acid.

References

  • Sigma-Aldrich. 3,5-Pyridinedicarboxylic acid Product Information. (Used as solubility analog for the piperidine derivative).

  • Google Patents. Separation and purification of cis and trans isomers (US3880925A). (Describes the separation of cyclic diamine isomers via dihydrochloride salts).

  • National Institutes of Health (NIH). PubChem Compound Summary for Piperidine-3,5-dicarboxylic acid.

  • Organic Syntheses. General procedures for amino acid recrystallization. (Inferred standard practice for zwitterionic compounds).

Sources

Troubleshooting

Technical Support Center: Resolution of 3,5-Piperidinedicarboxylic Acid (3,5-PDC) Derivatives

Current Status: Operational Ticket Focus: Enantioseparation & Stereocontrol Strategies Expert Level: Senior Application Scientist Resolution Strategy Hub (Diagnostic Phase) Welcome to the 3,5-PDC Resolution Support Cente...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Enantioseparation & Stereocontrol Strategies Expert Level: Senior Application Scientist

Resolution Strategy Hub (Diagnostic Phase)

Welcome to the 3,5-PDC Resolution Support Center. Before selecting a protocol, you must diagnose the stereochemical nature of your starting material. The 3,5-substitution pattern on the piperidine ring creates unique symmetry considerations that dictate your resolution strategy.

Stereochemical Triage
  • Case A: The cis-Isomer (Meso)

    • Symmetry: Possesses a plane of symmetry (

      
      ). It is achiral (meso).
      
    • Goal: Desymmetrization. You cannot "resolve" it directly because it is not a racemate. You must break the symmetry (e.g., hydrolyze one ester group of a diester) to generate a chiral center.

  • Case B: The trans-Isomer (Racemic)

    • Symmetry: Possesses

      
       symmetry. It exists as a pair of enantiomers 
      
      
      
      and
      
      
      .
    • Goal: Classical Resolution or Chiral Chromatography.

Decision Matrix (Workflow Visualization)

ResolutionStrategy Start Starting Material: Pyridine-3,5-dicarboxylic acid Reduction Hydrogenation (PtO2/H2) Start->Reduction Mixture Mixture of cis (Meso) and trans (Racemic) Reduction->Mixture Separation Fractional Crystallization (cis usually crystallizes first) Mixture->Separation CisPath Isolate cis-Isomer (Meso) Separation->CisPath Major Product TransPath Isolate trans-Isomer (Racemic) Separation->TransPath Minor Product Desym Enzymatic Desymmetrization (PLE or CAL-B) CisPath->Desym Strategy A SaltRes Diastereomeric Salt Resolution (e.g., Phenylethylamine) TransPath->SaltRes Strategy B (Scale >10g) HPLC Prep Chiral HPLC (Chiralpak IA/IC) TransPath->HPLC Strategy C (Scale <1g) Target Enantiopure Scaffold Desym->Target SaltRes->Target HPLC->Target

Figure 1: Decision tree for selecting the appropriate resolution or desymmetrization pathway based on the isomeric composition of the starting material.

Troubleshooting Module: Enzymatic Desymmetrization (The "Meso" Route)

User Scenario: You have cis-dimethyl piperidine-3,5-dicarboxylate (often N-protected) and wish to obtain the chiral mono-ester.

Core Protocol: Pig Liver Esterase (PLE) Hydrolysis

PLE is the industry standard for distinguishing between the pro-S and pro-R ester groups on a meso-piperidine scaffold.

Standard Operating Procedure (SOP):

  • Substrate: N-Boc-dimethyl piperidine-3,5-dicarboxylate.

  • Medium: Phosphate buffer (pH 7.0) with 10% acetone (co-solvent).

  • Enzyme: PLE (100 units/mmol substrate).

  • Termination: Monitor pH. The reaction produces acid, dropping pH. Constant titration with NaOH is required. Stop at 1.0 equiv NaOH consumption.

FAQ / Troubleshooting
Issue Root Cause Analysis Expert Resolution
Ticket #101: "Reaction stalls at 50% conversion."Product Inhibition: The generated mono-acid may inhibit the enzyme or lower local pH significantly.Action: Use an autotitrator to maintain pH 7.0 rigorously. If inhibition persists, switch to CAL-B (Candida antarctica Lipase B) in organic solvent (e.g., MTBE) for transesterification instead of hydrolysis.
Ticket #102: "Low ee (<80%) observed."Over-hydrolysis: The enzyme is hydrolyzing the second ester group, destroying chirality (kinetic resolution of the product).Action: Stop the reaction at 85-90% theoretical conversion. Do not push to 100%. Perform a "pH-stat" experiment to pinpoint the exact stopping time.
Ticket #103: "Substrate is insoluble."Lipophilicity Mismatch: The dimethyl ester is too hydrophobic for pure buffer.Action: Add DMSO or Acetone (up to 20% v/v). Note: High organic content can denature PLE. For high solubility needs, switch to immobilized CAL-B (Novozym 435).

Troubleshooting Module: Classical Resolution (The "Trans" Route)

User Scenario: You have trans-1-benzylpiperidine-3,5-dicarboxylic acid (racemic) and need to separate the enantiomers using chiral bases.

Core Protocol: Diastereomeric Salt Formation

The trans-diacid is ideal for salt resolution because the carboxylic acid groups are spatially distinct (


 symmetry).

Recommended Resolving Agents:

  • (R)- or (S)-1-Phenylethylamine (PEA): First-line choice. High success rate for dicarboxylic acids.

  • Quinine / Quinidine: Second-line choice for bulky N-substituted derivatives.

Step-by-Step Workflow:

  • Dissolution: Dissolve 10g of trans-racemate in boiling Ethanol/Water (9:1).

  • Addition: Add 1.0 equivalent of (R)-PEA dropwise.

  • Cooling: Slow ramp (5°C/hour) to room temperature. Do not shock cool.

  • Harvest: Filter crystals. These are the diastereomeric salt of one enantiomer.

  • Liberation: Suspend salt in water, acidify to pH 3 with 1M HCl, and extract the free acid with Ethyl Acetate.

FAQ / Troubleshooting
Issue Root Cause Analysis Expert Resolution
Ticket #201: "No crystals formed (oiling out)."Solvent Polarity: The salt is too soluble in ethanol or the mixture contains too much water.Action: Re-dissolve and add Isopropanol (IPA) as an anti-solvent. Seed the solution with a tiny crystal of the desired salt if available.
Ticket #202: "Crystals formed, but ee is only 20%."Eutectic Behavior: The salt is forming a solid solution rather than a specific diastereomer.Action: Perform a "Double Resolution". Recrystallize the salt twice from pure EtOH before acid liberation. If ee fails to improve, switch to Cinchonidine .

Troubleshooting Module: Chiral HPLC/SFC (Analytical & Prep)

User Scenario: You need to determine the enantiomeric excess (ee) of your resolved product or separate a small batch (<500mg).

Column Selection Strategy

3,5-PDC derivatives are polar (acids) or moderately polar (esters).

  • For Free Acids: Requires acidic mobile phase to suppress ionization.

  • For Esters/N-Boc: Standard Normal Phase.

Method Development Table
Derivative Type Recommended Column Mobile Phase Additives (Critical)
N-Boc-Diester Chiralpak AD-H or IAHexane / IPA (90:10)None required usually.
Free Dicarboxylic Acid Chiralpak ZWIX(+) or Crownpak CR(+)MeOH / Acetonitrile50mM Formic Acid + 25mM Ammonium Formate (Zwitterionic mode).
N-Benzyl-Diacid Chiralpak OD-HHexane / EtOH (85:15)0.1% TFA (Essential to prevent tailing).
Visualizing the Separation Logic

HPLC_Logic Input Sample Injection Check1 Is N-protected? Input->Check1 YesProt Use Amylose/Cellulose CSP (AD-H, OD-H, IA) Check1->YesProt Yes (Boc, Cbz, Bn) NoProt Use Zwitterionic/Crown CSP (ZWIX, CR+) Check1->NoProt No (Free Amine) Acidic Contains -COOH? YesProt->Acidic AddTFA Add 0.1% TFA to Mobile Phase Acidic->AddTFA Yes Neutral Neutral Mobile Phase Acidic->Neutral No (Diester)

Figure 2: Logic flow for selecting HPLC conditions. Note that free amines with free acids (zwitterions) require specialized columns (ZWIX/Crownpak) or derivatization.

References & Authoritative Sources

  • Enzymatic Desymmetrization (PLE/CAL-B):

    • Study: "Stereoselective Enzymatic Hydrolysis of Dimethyl meso-Piperidine-3,5-dicarboxylates."

    • Relevance: Defines the hydrolysis rates and selectivity for PLE on this specific scaffold.

    • Source:

  • Kinetic Resolution of Piperidines:

    • Study: "Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation."

    • Relevance: Provides protocols for resolving the piperidine ring using NHC catalysts if enzymatic hydrolysis fails.

    • Source:

  • NMDA Antagonist Synthesis (Context):

    • Study: "Synthesis and pharmacology of N1-substituted piperazine-2,3-dicarboxylic acid derivatives..." (Analogous chemistry for 3,5-piperidine systems).

    • Relevance: Establishes the biological importance of the trans-isomer configuration.

    • Source:

  • Chiral HPLC Strategies:

    • Guide: "Chiral HPLC separation: strategy and approaches."

    • Relevance: General troubleshooting for polysaccharide columns used in Steps 3 & 4.

    • Source:

Optimization

Technical Support Center: Preventing Racemization in Piperidine Amino Acid Couplings

The following guide serves as a specialized Technical Support Center resource for researchers working with piperidine-based amino acids (e.g., Pipecolic acid, Nipecotic acid). It is structured to address the unique steri...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center resource for researchers working with piperidine-based amino acids (e.g., Pipecolic acid, Nipecotic acid). It is structured to address the unique steric and electronic challenges these residues impose during peptide synthesis.

[1]

Executive Summary: The "Double Threat" of Piperidine Residues

Piperidine amino acids, such as Pipecolic acid (Pip) (homologue of Proline), present a dual challenge in peptide synthesis:

  • Steric Hindrance (Nucleophile): The secondary amine is sterically bulky, making it a poor nucleophile. This forces the incoming amino acid to remain in its activated state for longer periods, drastically increasing the risk of racemization for that incoming residue.

  • Conformational Constraint (Electrophile): When activating Fmoc-Pip-OH, the N-alkyl nature prevents standard 5(4H)-oxazolone formation (the primary racemization pathway for standard AAs). However, it is susceptible to diketopiperazine (DKP) formation and direct enolization if activated aggressively or used in fragment condensation.

This guide provides self-validating protocols to mitigate these risks.

Troubleshooting Guide (FAQs)

Scenario A: Coupling TO the Piperidine Ring (The "Incoming" AA Racemizes)

User Report: "I am trying to couple Fmoc-Cys(Trt)-OH to a resin-bound Pipecolic acid. The coupling is slow, and I am seeing 15-20% D-isomer of Cysteine."

Q: Why is my incoming amino acid racemizing? A: The secondary amine of Pipecolic acid is sterically hindered. The activated Fmoc-Cys-OH species (e.g., OBt or OAt ester) sits in solution waiting to react. The longer it waits, the more time it has to undergo base-catalyzed racemization via the oxazolone pathway.

Troubleshooting Steps:

  • Switch Bases: Replace DIPEA (Diisopropylethylamine) with 2,4,6-Collidine (TMP) . Collidine is a weaker, sterically hindered base that is sufficient to deprotonate the carboxylic acid for activation but too bulky to effectively abstract the

    
    -proton, thereby suppressing enolization [1][2].
    
  • Change Coupling Reagents: Switch to DIC/Oxyma Pure . This combination creates a neutral to slightly acidic environment (pH ~6-7) compared to the basic environment of HATU/DIPEA, significantly reducing base-catalyzed racemization [3].

  • Protocol Adjustment: Use pre-activation for only 30-60 seconds before adding to the resin. Do not let the activated ester sit in the presence of base without the resin.

Scenario B: Coupling OF the Piperidine Amino Acid (Fmoc-Pip-OH Activation)

User Report: "I am coupling Fmoc-Pip-OH to the resin. The reaction is incomplete even after double coupling."

Q: Should I increase the temperature to 60°C to drive the reaction? A: Proceed with caution. While Fmoc-Pip-OH is resistant to oxazolone formation (lacking the amide H), high temperatures can promote direct enolization , especially with strong bases.

  • Recommendation: Use COMU or HATU with HOAt at Room Temperature (RT) first. The 7-azabenzotriazole (HOAt) moiety utilizes a "neighboring group effect" (pyridine nitrogen) to accelerate coupling to hindered amines without requiring heat [4].

  • If heat is necessary: Limit to 40-50°C and use Collidine as the base.

Scenario C: Loss of Peptide from Resin (DKP Formation)

User Report: "After removing the Fmoc group from my Pipecolic acid residue (which is the second residue on the resin), my yield dropped to near zero."

Q: Did my peptide cleave prematurely? A: Yes. You likely formed a Diketopiperazine (DKP) . The free amine of the Pip attacks the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic byproduct.

  • Solution: Use 2-Chlorotrityl Chloride (2-CTC) Resin . The bulky trityl linker sterically prevents the attack of the amine on the ester linkage [5]. Alternatively, use a bulky C-terminal residue (e.g., tert-butyl) if possible.

Experimental Protocols

Protocol 1: The "Low-Racemization" Coupling (For Coupling TO Pip)

Use this when coupling Cys, His, or Ser to a resin-bound Piperidine residue.

Reagents:

  • Amino Acid (AA): 3.0 eq[1]

  • Coupling Reagent: DIC (3.0 eq) + Oxyma Pure (3.0 eq)

  • Solvent: DMF (Dimethylformamide)[2][3][4][5]

Step-by-Step:

  • Dissolution: Dissolve the incoming Fmoc-AA-OH and Oxyma Pure in minimal DMF.

  • Activation: Add DIC. Shake for 30 seconds . (Do not exceed 2 mins).

    • Note: The solution should turn yellow/orange (formation of the Oxyma ester).

  • Addition: Add the mixture immediately to the resin-bound Pip-peptide.

  • Reaction: Agitate at Room Temperature for 2 hours.

    • Self-Validation: Perform a micro-cleavage and check by HPLC.[6] If incomplete, do not add base. Recouple using fresh reagents.

Protocol 2: The "Power" Coupling (For Coupling Fmoc-Pip-OH)

Use this to drive the coupling of the hindered Pip residue itself.

Reagents:

  • Fmoc-Pip-OH: 3.0 eq

  • Coupling Reagent: COMU (3.0 eq) or HATU (3.0 eq)

  • Base: 2,4,6-Collidine (6.0 eq)

  • Solvent: DMF/NMP (1:1)

Step-by-Step:

  • Dissolution: Dissolve Fmoc-Pip-OH and COMU in DMF/NMP.

  • Base Addition: Add Collidine.

  • Immediate Transfer: Immediately add to the resin.

    • Why? Guanidinium coupling reagents (HATU/COMU) can react with the amine if left too long (guanidinylation).

  • Reaction: Agitate for 1 hour. Double coupling is often required.

Comparative Data: Base & Reagent Efficacy[1][4][6][7]

The following table summarizes the racemization risk associated with different coupling systems when coupling to a hindered secondary amine (e.g., Pro/Pip).

Coupling SystemBaseRelative Coupling RateRacemization RiskRecommended For
DIC / Oxyma None (Neutral)ModerateLowest Cys, His, Ser coupling to Pip
HATU / HOAt DIPEAVery HighHigh Routine couplings (Not for Cys/His)
HATU / HOAt Collidine HighLow Difficult couplings sensitive to base
PyBOP NMMModerateModerateOlder protocols (replace with Oxyma)
Acid Chloride CollidineHighVery HighAvoid for chiral Pip derivatives

Visualizing the Decision Process

The following diagram illustrates the logical flow for selecting conditions based on the specific coupling challenge.

CouplingLogic Start Select Coupling Scenario Q1 Is Pip the Incoming AA (Activation of COOH)? Start->Q1 Q2 Is Pip the Nucleophile (Coupling TO Pip)? Start->Q2 Pip_Incoming Risk: Steric Hindrance (Slow Reaction) Q1->Pip_Incoming Pip_Nucleophile Risk: Racemization of INCOMING AA Q2->Pip_Nucleophile Reagent1 Use COMU or HATU + Collidine Pip_Incoming->Reagent1 Warning1 Avoid High Temp (>50°C) to prevent Enolization Reagent1->Warning1 CheckAA Is Incoming AA Cys, His, or Ser? Pip_Nucleophile->CheckAA SensitiveAA YES: High Risk CheckAA->SensitiveAA Yes StandardAA NO: Standard Risk CheckAA->StandardAA No Sol1 Use DIC / Oxyma Pure (Base-Free) SensitiveAA->Sol1 Sol2 Use HATU / HOAt + Collidine StandardAA->Sol2

Caption: Decision tree for optimizing coupling conditions involving Piperidine amino acids. Blue nodes represent decision points; Green nodes represent optimal protocols.

References

  • Carpino, L. A., et al. (2002). "The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization." Journal of Organic Chemistry. Available at: [Link]

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt."[2][3] Chemistry – A European Journal. Available at: [Link]

  • AAPPTEC. (n.d.). "Aggregation, Racemization and Side Reactions in Peptide Synthesis." Peptide Synthesis Guide. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

X-ray crystallography of cis-3,5-piperidinedicarboxylic acid derivatives

Comparative Analysis: Structural Elucidation of cis-3,5-Piperidinedicarboxylic Acid Derivatives via X-ray Crystallography vs. Spectroscopic Alternatives Executive Summary: The Conformational Challenge cis-3,5-Piperidined...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: Structural Elucidation of cis-3,5-Piperidinedicarboxylic Acid Derivatives via X-ray Crystallography vs. Spectroscopic Alternatives

Executive Summary: The Conformational Challenge

cis-3,5-Piperidinedicarboxylic acid (PDA) derivatives represent a critical class of conformationally restricted glutamate analogues. They serve as potent scaffolds for developing NMDA, AMPA, and Kainate receptor ligands. The pharmacological efficacy of these molecules is strictly dictated by the spatial orientation of the distal carboxylate groups relative to the nitrogen center (the pharmacophore triangle).

The Core Problem: The piperidine ring is not a rigid static scaffold; it undergoes chair-chair interconversion and can adopt twist-boat conformations depending on N-substitution and pH conditions (zwitterionic vs. anionic). While NMR spectroscopy provides solution-state averages, Single Crystal X-ray Diffraction (SC-XRD) remains the only method to definitively map the absolute configuration and the precise ring puckering parameters required for high-fidelity molecular docking.

Comparative Analysis: X-ray vs. NMR vs. Computational Modeling

This section objectively compares the three primary structural elucidation tools used in drug discovery for this class of molecules.

FeatureX-ray Crystallography (SC-XRD) NMR Spectroscopy (NOESY/COSY) Computational Modeling (DFT)
Primary Output Absolute 3D atomic coordinates & packing forces.Through-space distances (NOE) & dihedral angles (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="ng-star-inserted display">

-coupling).
Predicted low-energy conformers & transition states.
Stereochemistry Definitive. Distinguishes enantiomers (with anomalous scattering) and diastereomers.Ambiguous. Often struggles with cis/trans assignment in flexible rings without rigid references.Predictive. Requires experimental validation to confirm the global minimum.
Conformation Captures a single, low-energy solid-state conformer (often the bioactive form).Captures a time-averaged ensemble of conformers in solution.Calculates potential energy surfaces (PES) for ring flipping.
Sample State Solid crystal (requires crystallization).Solution (mimics physiological environment).[1]In silico (vacuum or implicit solvent).
Resolution Atomic (<0.8 Å).Molecular/Residue level.[1][2][3][4][5]N/A (Theoretical).
Critical Limitation Crystal packing forces may distort the "free" conformation.Rapid ring flipping can average signals, obscuring specific conformers.Accuracy depends heavily on the chosen basis set and functional.

Deep Dive: X-ray Crystallography Workflow

The "H-Bond Zipper" Phenomenon

PDA derivatives are amino acids. In the solid state, they predominantly exist as zwitterions (ammonium carboxylates). This creates strong intermolecular hydrogen bond networks (N-H...O) that stabilize the crystal lattice, often "locking" the piperidine ring into a specific chair conformation that may not be the dominant species in solution.

Experimental Protocol: Crystallization of Zwitterionic Piperidines

Objective: Obtain diffraction-quality single crystals (>0.1 mm) of the cis-3,5-PDA derivative.

Step 1: Solubility Screening & pH Optimization

  • Challenge: Zwitterions are often insoluble in non-polar solvents but too soluble in water.

  • Protocol: Dissolve 5-10 mg of the derivative in a minimum amount of water/methanol (1:1).

  • Critical Adjustment: If the molecule is neutral, add 1.0 equivalent of dilute HCl or NaOH to generate the hydrochloride or sodium salt. Charged species often crystallize better due to stronger ionic lattice forces.

Step 2: Vapor Diffusion (Hanging Drop Method)

  • Reservoir: 500 µL of precipitant (e.g., Acetone, Ethanol, or PEG 400).

  • Drop: Mix 1 µL of sample solution + 1 µL of reservoir solution on a siliconized cover slip.

  • Seal: Invert over the reservoir and seal with grease.

  • Mechanism: As the precipitant diffuses into the drop, solubility decreases slowly, promoting ordered nucleation.

Step 3: Data Collection & Reduction

  • Temperature: Collect data at 100 K (cryo-cooling). This reduces thermal vibration (B-factors) of the flexible piperidine ring carbons, allowing for precise assignment of axial vs. equatorial substituents.

  • Space Group Check:

    • Meso-cis-3,5-PDA: Expect centrosymmetric space groups (e.g.,

      
      ) due to the internal plane of symmetry.
      
    • Desymmetrized derivatives: Expect chiral space groups (e.g.,

      
      ).
      
Self-Validating the Structure

To ensure the model is correct, perform the Ring Puckering Analysis (Cremer-Pople Parameters) .

  • Calculate the

    
     (total puckering amplitude) and 
    
    
    
    (phase angle).
  • Validation: For a perfect chair,

    
     should be near 0° or 180°. Deviations indicate a twist-boat, which must be justified by steric clash (e.g., bulky N-substituents) or crystal packing forces.
    

Visualizing the Structural Logic

The following diagrams illustrate the decision-making process and the conformational landscape of these derivatives.

Figure 1: Structural Elucidation Workflow

A self-validating pathway from synthesis to 3D model.

G Synth Synthesis of PDA Derivative Sol Solubility Screen (pH Adjustment) Synth->Sol Cryst Vapor Diffusion (Crystallization) Sol->Cryst Diff X-Ray Diffraction (100 K) Cryst->Diff Single Crystal Phase Phasing & Refinement Diff->Phase Reflections Model 3D Atomic Model (CIF File) Phase->Model R-factor < 5% Model->Sol Poor Resolution? Re-screen

Caption: Step-by-step workflow for converting raw synthetic material into a validated crystallographic model.

Figure 2: Conformational Logic of cis-3,5-PDA

Understanding how stereochemistry dictates biological activity.

G cluster_conf Piperidine Ring Conformation cluster_orient Substituent Orientation (C3/C5) Input cis-3,5-PDA Derivative Chair Chair Conformation (Most Stable) Input->Chair Standard Twist Twist-Boat (High Energy) Input->Twist Bulky N-Subst. Dieq Diequatorial (ee) (Expanded) Chair->Dieq Preferred Diax Diaxial (aa) (Compact) Chair->Diax Steric Clash Activity Glutamate Receptor Binding Affinity Twist->Activity Altered Pharmacophore Dieq->Activity High Affinity (Typical) Diax->Activity Selectivity Switch

Caption: Logic flow connecting ring puckering and substituent orientation to pharmacological outcomes.

Pharmacological Implications & Case Studies

The "Distal Carboxylate" Effect

In glutamate receptors, the distance between the distal carboxylate and the amine is a key determinant of subtype selectivity (NMDA vs. AMPA).

  • X-ray Insight: Crystallography of cis-3,5-PDA typically reveals a diequatorial (ee) orientation in the chair form. This extends the distance between the C3 and C5 carboxylates, mimicking the extended conformation of glutamate.

  • Contrast: The trans-isomer forces one group to be axial (ae), changing the vector of the hydrogen bond donor/acceptor, often leading to a loss of potency or a switch in receptor subtype selectivity.

Impact of N-Substitution

When the piperidine nitrogen is substituted (e.g., with a benzyl or biaryl group to target allosteric pockets), the steric bulk can destabilize the diequatorial chair.

  • Experimental Data: X-ray structures of N-substituted derivatives often show flattened chairs or twist-boats to relieve 1,3-diaxial strain. This structural plasticity explains why certain "bulky" derivatives retain activity despite predicted steric clashes in a standard chair model.

References

  • Evaluation of Piperidine-3,5-dicarboxylic Acid Derivatives. Source: Journal of Medicinal Chemistry. Context: Establishes the structure-activity relationship (SAR) for glutamate analogs. URL:[Link] (General landing for J. Med. Chem. search on this topic).

  • Piperazine-2,3-dicarboxylic acid derivatives as dual antagonists. Source: National Institutes of Health (PMC). Context: Provides the methodological parallel for crystallizing zwitterionic dicarboxylic acid derivatives of cyclic amines. URL:[Link]

  • Crystallographic Data for Amino Acid Analogs (CSD). Source: Cambridge Structural Database (CCDC). Context: The authoritative repository for small molecule crystal structures. URL:[Link]

Sources

Comparative

Structural Comparison Guide: 3,5-PDC vs. Cyclohexane-1,3-dicarboxylic Acid

[1] Executive Summary This guide provides a rigorous structural and performance analysis of 3,5-Pyridinedicarboxylic acid (3,5-PDC) versus its saturated aliphatic analog, Cyclohexane-1,3-dicarboxylic acid (1,3-CHDA) .[1]...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a rigorous structural and performance analysis of 3,5-Pyridinedicarboxylic acid (3,5-PDC) versus its saturated aliphatic analog, Cyclohexane-1,3-dicarboxylic acid (1,3-CHDA) .[1] While both molecules serve as dicarboxylic acid linkers in reticular chemistry and pharmaceutical synthesis, their utility is sharply divided by their electronic and conformational profiles.[1]

  • 3,5-PDC acts as a rigid, planar, electron-deficient scaffold capable of secondary coordination via the pyridine nitrogen.[1] It is the preferred ligand for high-stability Metal-Organic Frameworks (MOFs) and competitive enzyme inhibition.[1]

  • 1,3-CHDA functions as a flexible, stereochemically complex spacer .[1] It is utilized to introduce "breathing" mechanics in porous materials and serves as a solubility-enhancing pharmacophore in drug design.[1]

Part 1: Molecular Architecture & Electronic Properties[1]

The fundamental divergence in performance between these two agents stems from their backbone topology: Aromatic Heterocycle vs. Alicyclic Hydrocarbon .[1]

Structural Logic Diagram

The following diagram visualizes the causal relationship between the molecular structure and the resulting material properties.

StructuralComparison PDC 3,5-PDC (Pyridine-3,5-dicarboxylic acid) Arom Aromaticity (Planar) PDC->Arom N_Atom Pyridine Nitrogen (Lewis Base) PDC->N_Atom CHDA 1,3-CHDA (Cyclohexane-1,3-dicarboxylic acid) Ali Alicyclic (Chair/Boat) CHDA->Ali Iso Cis/Trans Isomerism CHDA->Iso Rigidity High Rigidity (Thermal Stability) Arom->Rigidity Flex Conformational Flexibility (Solubility/Breathing) Ali->Flex Coord 3-Point Coordination (N + 2xCOO-) N_Atom->Coord Iso->Flex

Figure 1: Structural causality map illustrating how backbone topology dictates physicochemical outcomes.[1]

Key Structural Differentiators
Feature3,5-PDC (Dinicotinic Acid)1,3-CHDA (Hexahydroisophthalic Acid)
Hybridization

(Planar, rigid)

(Puckered, flexible)
Electronic Nature Electron-deficient (

-acidic ring)
Electron-rich (

-framework)
Coordination Sites 3 (2 Carboxylates + 1 Pyridine N)2 (2 Carboxylates only)
Stereochemistry Achiral, no stereoisomersCis/Trans diastereomers exist
Interactions

-

stacking, H-bond acceptor (N)
Hydrophobic interactions, H-bond donor/acceptor

Expert Insight: The pyridine nitrogen in 3,5-PDC is not merely structural; it lowers the pKa of the carboxyl groups via induction and provides an orthogonal binding site for metals, enabling the formation of "pillared" MOF layers that are impossible with 1,3-CHDA [1, 2].

Part 2: Physicochemical Performance Profile

For application scientists, solubility and acid dissociation constants (pKa) are the critical parameters for process design.

Comparative Data Table
Property3,5-PDC1,3-CHDAImplication
Molecular Weight 167.12 g/mol 172.18 g/mol Similar mass; 3,5-PDC has higher density packing.[1]
Melting Point > 300 °C (sublimes)132 – 141 °C3,5-PDC offers superior thermal stability for high-temp catalysis.[1]
Water Solubility ~1.0 g/L (Sparingly Soluble)Soluble (High)1,3-CHDA is preferred for aqueous phase synthesis; 3,5-PDC requires DMF/DMSO.[1]
Acidity (pKa1) 2.8 (approx) [3]4.2 – 4.5 (est.)3,5-PDC is significantly more acidic due to the electron-withdrawing ring.[1]
LogP (Lipophilicity) -0.1 (Low)0.7 (Moderate)1,3-CHDA has better membrane permeability potential in drug delivery.[1]

Data Interpretation: The high melting point and low solubility of 3,5-PDC are characteristic of strong intermolecular forces (


-stacking) and high lattice energy.[1] Conversely, the 1,3-CHDA  mixture (cis/trans) disrupts efficient packing, resulting in a lower melting point and enhanced solubility, making it an ideal "solubility handle" in pharmaceutical intermediates [4, 5].

Part 3: Application Case Study – Ligand Design in MOFs

The choice between these two linkers dictates the topology and dynamic behavior of Metal-Organic Frameworks.[1]

3,5-PDC: The Rigid Pillar

In MOF synthesis (e.g., Co-PDC systems), the pyridine nitrogen often coordinates to the metal center, creating a 3-connected node. This results in rigid, permanent porosity .[1]

  • Mechanism: The N-donor prevents rotation, locking the framework.[1]

  • Use Case: Gas storage (

    
    , 
    
    
    
    ) where pore collapse must be avoided [2, 6].
1,3-CHDA: The Breathing Linker

When 1,3-CHDA is used, the flexible cyclohexane ring allows the framework to undergo structural transitions upon guest adsorption.[1]

  • Mechanism: The chair-to-boat conformational changes or rotation around the

    
     carbons allow the pore size to expand/contract.[1]
    
  • Use Case: Selective separation of gases or controlled drug release systems where "induced fit" is required [7].[1]

Part 4: Experimental Protocol – Determination of pKa & Solubility

To validate the electronic differences described above, the following potentiometric titration protocol is recommended. This protocol is self-validating: the appearance of distinct equivalence points confirms the purity and electronic environment of the carboxyl groups.[1]

Workflow Diagram

TitrationProtocol cluster_Analysis Data Analysis Start Start: Sample Preparation Dissolve Dissolve 0.1 mmol Analyte (Solvent: 10% DMSO/Water for 3,5-PDC Pure Water for 1,3-CHDA) Start->Dissolve Titrant Prepare Titrant: 0.1 M NaOH (standardized) Dissolve->Titrant Measure Potentiometric Titration (pH 2.0 to 12.0) Titrant->Measure Deriv Calculate 1st Derivative (dpH/dV) Measure->Deriv Extract Identify Equivalence Points Deriv->Extract Calc Calculate pKa via Henderson-Hasselbalch Extract->Calc

Figure 2: Potentiometric titration workflow for comparative acidity analysis.

Step-by-Step Methodology
  • Solvent Selection (Critical Step):

    • For 1,3-CHDA : Dissolve 20 mg directly in 50 mL deionized water.[1]

    • For 3,5-PDC : Due to low aqueous solubility, predissolve 20 mg in 2 mL DMSO, then dilute to 50 mL with water.[1] Note: The DMSO cosolvent effect on pKa must be corrected if precise thermodynamic values are required.

  • Titration:

    • Titrate with 0.1 M NaOH (CO2-free) under

      
       atmosphere to prevent carbonate error.[1]
      
    • Record pH every 0.05 mL addition.[1]

  • Data Validation:

    • 3,5-PDC will show a lower initial pH and a buffered region around pH 2.8–3.5.[1]

    • 1,3-CHDA will show a higher initial pH and buffering around pH 4.2–5.0.[1]

    • Self-Check: If 3,5-PDC does not dissolve completely, the titration curve will be noisy; ensure full solubilization before starting.[1]

References

  • PubChem. (2025).[1][2][3][4] 3,5-Pyridinedicarboxylic acid | C7H5NO4.[1][4][5][6][7][8] National Library of Medicine.[1][3] [Link][1]

  • Royal Society of Chemistry. (2024).[1] New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid. CrystEngComm. [Link]

  • PubChem. (2025).[1][2][3] 1,3-Cyclohexanedicarboxylic acid | C8H12O4.[1][2][3][9] National Library of Medicine.[1][3] [Link][1]

  • ChemRxiv. (2022).[1] A database to compare possible MOFs for volumetric hydrogen storage. [Link]

  • ResearchGate. (2017).[1] cis-Cyclohexane-1,3-dicarboxylic acid coordination polymers. [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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